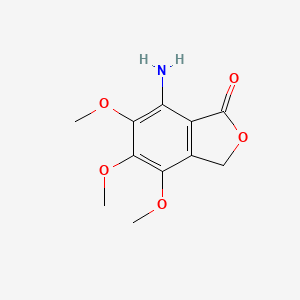![molecular formula C16H19N3O3 B2404270 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione CAS No. 1421454-38-7](/img/structure/B2404270.png)
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperazine derivatives. It is known for its psychoactive properties and has been used in various scientific research applications. The compound features a unique structure that combines a benzoylpiperidine moiety with an imidazolidine-2,4-dione core, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione typically involves the reaction of benzoylpiperidine with imidazolidine-2,4-dione under specific conditions. One common method includes the use of phenylglycine derivatives, phenyl isocyanate, and phenyl isothiocyanate . The reaction is carried out in the presence of suitable solvents and catalysts to achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its psychoactive properties. It has also been explored for its antibacterial, antifungal, and anticancer activities . In the industry, it is used in the development of new drugs and as a reference compound in pharmacological studies .
Mecanismo De Acción
The mechanism of action of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, leading to its psychoactive effects . The compound may also interact with enzymes and proteins involved in various biological processes, contributing to its therapeutic potential . Molecular docking studies have shown that it has a high binding affinity towards specific targets, which may explain its biological activities .
Comparación Con Compuestos Similares
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione can be compared with other similar compounds such as 5,5-diphenylimidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 5,5-diphenylimidazolidine-2,4-dione is known for its antibacterial and antifungal properties, while thiazolidine-2,4-dione derivatives have been studied for their anticonvulsant and anticancer activities . The unique combination of the benzoylpiperidine and imidazolidine-2,4-dione moieties in this compound contributes to its distinct pharmacological profile .
Propiedades
IUPAC Name |
3-[(1-benzoylpiperidin-4-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-17-16(22)19(14)11-12-6-8-18(9-7-12)15(21)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPUJSHCQFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)
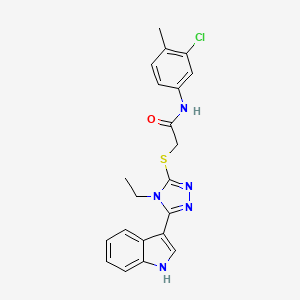
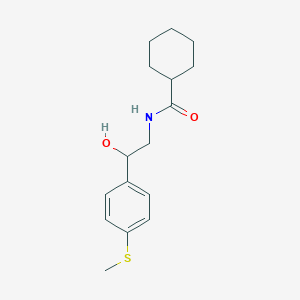

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)
![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)
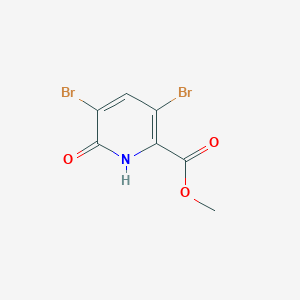
![9-(3-fluoro-4-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2404202.png)

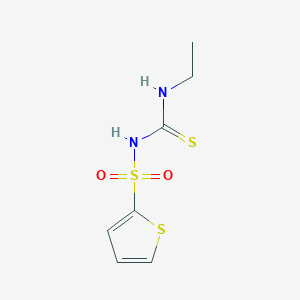

![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
